molecular formula C18H21Cl2N3O B2589628 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2309313-20-8

3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one

Cat. No. B2589628
CAS RN: 2309313-20-8
M. Wt: 366.29
InChI Key: QRBMOUDXHLNJPF-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has gained popularity in the scientific community for its potential therapeutic applications.

Mechanism of Action

3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one binds to the GABA-A receptor, which increases the opening of chloride ion channels. This leads to hyperpolarization of the neuron, which reduces its activity. This mechanism of action is similar to other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one has a range of biochemical and physiological effects. It has been shown to reduce anxiety levels, induce sleep, and reduce muscle tension. It can also cause drowsiness, impaired coordination, and memory impairment. 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one has a long half-life, which means that it can accumulate in the body over time. This can lead to prolonged sedation and an increased risk of overdose.

Advantages and Limitations for Lab Experiments

3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one has several advantages for use in laboratory experiments. It is a highly potent and selective GABA-A receptor agonist. This makes it a useful tool for studying the role of GABA in the brain. 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one is also relatively stable and has a long shelf life. However, there are some limitations to its use. 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one is a controlled substance, which means that it is subject to strict regulations. It can also be difficult to obtain in pure form, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one. One area of interest is the development of new therapeutic applications for the drug. It has shown promise in the treatment of anxiety disorders and insomnia, but further research is needed to determine its efficacy and safety. Another area of interest is the development of new analogs of 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one. These compounds could have improved pharmacological properties, such as increased potency or selectivity. Finally, there is a need for more research on the long-term effects of 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one use. This could help to identify potential risks and inform guidelines for safe use.

Synthesis Methods

3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one can be synthesized through a multistep process that involves the reaction between 2,6-dichlorobenzoyl chloride and 4-(3-methylimidazol-4-yl)piperidine. The resulting intermediate is then reacted with 3-chloropropan-1-ol to produce 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one. This process has been optimized to produce high yields of pure 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, hypnotic, sedative, and muscle relaxant properties. It has also been used in the treatment of anxiety disorders, insomnia, and seizures. 3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one has been shown to be effective in reducing anxiety levels in patients with generalized anxiety disorder and panic disorder. It has also been shown to improve sleep quality and reduce sleep latency in patients with insomnia.

properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O/c1-22-12-21-11-17(22)13-7-9-23(10-8-13)18(24)6-5-14-15(19)3-2-4-16(14)20/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBMOUDXHLNJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one

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